molecular formula C11H9F2N3 B13532484 (2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine

(2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine

Cat. No.: B13532484
M. Wt: 221.21 g/mol
InChI Key: RKTMYVFASMDZEF-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine: is an organic compound that features a combination of a difluorophenyl group and a pyrimidinyl group linked by a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and pyrimidine-2-amine.

    Condensation Reaction: The 2,4-difluorobenzaldehyde undergoes a condensation reaction with pyrimidine-2-amine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine is unique due to its specific combination of a difluorophenyl group and a pyrimidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

(2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article explores the compound's biological activity, synthesizing findings from multiple studies to provide a comprehensive overview.

The chemical structure of this compound features a difluorophenyl group attached to a pyrimidine ring via a methanamine linker. This unique structure contributes to its biological efficacy, particularly in targeting specific receptors and enzymes.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit viral replication in various models, making it a candidate for further development in antiviral therapies.

Anticancer Properties

The compound has demonstrated promising anticancer activity across multiple cancer cell lines. In vitro studies have reported IC50 values indicating potent cytotoxic effects against various cancer types:

Cell Line IC50 Value (µM)
MCF-7 (Breast Cancer)0.09 ± 0.0085
A549 (Lung Cancer)0.03 ± 0.0056
Colo-205 (Colorectal Cancer)0.01 ± 0.074
A2780 (Ovarian Cancer)0.12 ± 0.064

These results suggest that the compound may be effective in targeting cancer cells while exhibiting lower toxicity towards normal cells .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cell proliferation and apoptosis pathways, leading to reduced viability of cancer cells .

Case Studies

  • Antiviral Efficacy : In a study examining the compound's antiviral properties, researchers found that it significantly reduced viral load in infected cell cultures compared to controls. The mechanism was attributed to inhibition of viral entry and replication processes.
  • Cytotoxicity Assessment : A comparative study evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound, against several cancer cell lines. The findings indicated that the compound exhibited superior activity compared to standard chemotherapeutic agents .
  • In Vivo Studies : Preliminary in vivo studies have shown that administering this compound can lead to tumor reduction in animal models of cancer, suggesting potential for therapeutic application .

Properties

Molecular Formula

C11H9F2N3

Molecular Weight

221.21 g/mol

IUPAC Name

(2,4-difluorophenyl)-pyrimidin-2-ylmethanamine

InChI

InChI=1S/C11H9F2N3/c12-7-2-3-8(9(13)6-7)10(14)11-15-4-1-5-16-11/h1-6,10H,14H2

InChI Key

RKTMYVFASMDZEF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C(C2=C(C=C(C=C2)F)F)N

Origin of Product

United States

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